2-Amino-6-chloro-4-benzothiazolecarbonitrile
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Overview
Description
2-Amino-6-chloro-4-benzothiazolecarbonitrile is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-chloro-4-benzothiazolecarbonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-amino-4-chlorobenzonitrile with sulfur and a suitable oxidizing agent under controlled conditions . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and green chemistry principles to minimize waste and reduce environmental impact . The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-chloro-4-benzothiazolecarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products with altered oxidation states.
Cyclization Reactions: The amino and nitrile groups can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions include various substituted benzothiazoles, which can exhibit different biological and chemical properties .
Scientific Research Applications
2-Amino-6-chloro-4-benzothiazolecarbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-6-chloro-4-benzothiazolecarbonitrile involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to desired biological effects . For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to its analogs, 2-Amino-6-chloro-4-benzothiazolecarbonitrile is unique due to the presence of both the amino and nitrile groups, which confer distinct reactivity and biological activity . The chlorine atom also provides a site for further functionalization, allowing the synthesis of a wide range of derivatives with diverse properties .
Properties
Molecular Formula |
C8H4ClN3S |
---|---|
Molecular Weight |
209.66 g/mol |
IUPAC Name |
2-amino-6-chloro-1,3-benzothiazole-4-carbonitrile |
InChI |
InChI=1S/C8H4ClN3S/c9-5-1-4(3-10)7-6(2-5)13-8(11)12-7/h1-2H,(H2,11,12) |
InChI Key |
BMOGEXWSZXVKOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C2C(=C1C#N)N=C(S2)N)Cl |
Origin of Product |
United States |
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